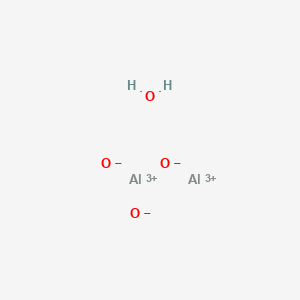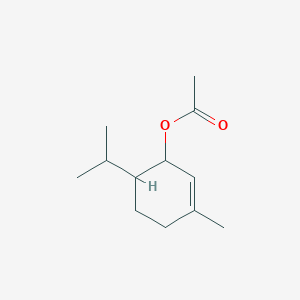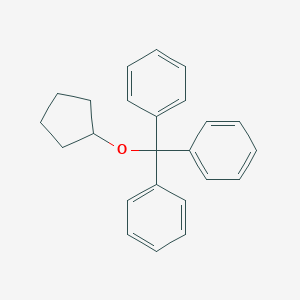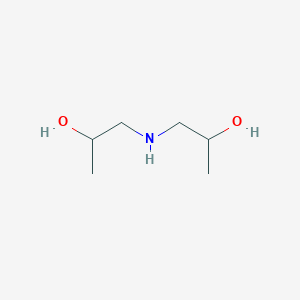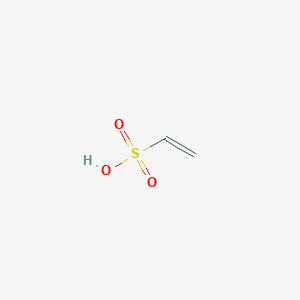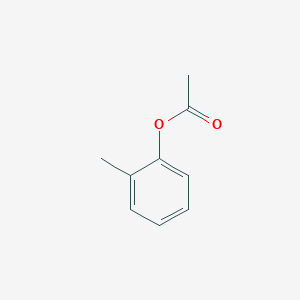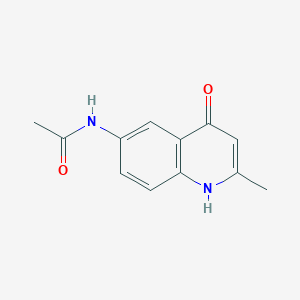
3,4,5-Trimethoxycinnamic acid
Descripción general
Descripción
El éter metílico del ácido sinápico, también conocido como 4-hidroxi-3,5-dimetoxicinamato de metilo, es un derivado del ácido sinápico. Es un compuesto natural que se encuentra en diversas plantas, particularmente en la familia Brassicaceae. Este compuesto es conocido por sus propiedades antioxidantes y se utiliza en diversas aplicaciones científicas e industriales .
Aplicaciones Científicas De Investigación
El éter metílico del ácido sinápico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.
Biología: Sus propiedades antioxidantes lo hacen útil en estudios relacionados con el estrés oxidativo y la protección celular.
Medicina: Tiene posibles aplicaciones terapéuticas debido a sus propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza como aditivo en productos alimenticios y cosméticos por sus efectos antioxidantes .
Mecanismo De Acción
El mecanismo de acción del éter metílico del ácido sinápico implica su capacidad para eliminar los radicales libres e inhibir el estrés oxidativo. Interactúa con diversos objetivos moleculares, incluidas enzimas y vías de señalización involucradas en la inflamación y la proliferación celular. La actividad antioxidante del compuesto se debe principalmente a su estructura fenólica, que le permite donar átomos de hidrógeno y neutralizar las especies reactivas de oxígeno .
Compuestos Similares:
Ácido Cinámico: Al igual que el éter metílico del ácido sinápico, los derivados del ácido cinámico son conocidos por sus propiedades antioxidantes.
Ácido Ferúlico: Otro derivado del ácido hidroxicinámico con efectos antioxidantes y antiinflamatorios similares.
Ácido Cumárico: Comparte similitudes estructurales y exhibe actividades biológicas comparables.
Unicidad: El éter metílico del ácido sinápico es único debido a sus sustituciones específicas de metoxi e hidroxi en el anillo fenilo, que mejoran su capacidad antioxidante y lo hacen más efectivo en ciertas aplicaciones en comparación con otros compuestos similares .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
TMCA has been found to interact with several enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This suggests that TMCA may play a role in modulating cholinergic neurotransmission. Additionally, TMCA increases the expression of GAD65 and the γ-subunit of the GABAA receptor, but does not affect the amounts of α-, β-subunits .
Cellular Effects
TMCA has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate stress-induced anxiety in mice and rats . It also has the ability to restore the repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in PC12 cells .
Molecular Mechanism
The molecular mechanism of TMCA involves its interaction with various biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . The inhibition of these enzymes suggests that TMCA may have potential therapeutic applications in conditions such as Alzheimer’s disease.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of TMCA in laboratory settings are limited, it has been shown that TMCA and its derivatives display significant inhibitory action of the glutamate-induced neurotoxicity . This suggests that TMCA may have potential neuroprotective effects.
Dosage Effects in Animal Models
In animal models, TMCA has been shown to have anti-stress effects and can prolong sleeping time . Specific studies on the dosage effects of TMCA in animal models are currently limited.
Metabolic Pathways
Given its inhibitory effects on AChE and BChE, it is likely that TMCA is involved in the cholinergic pathway .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El éter metílico del ácido sinápico se puede sintetizar mediante la esterificación del ácido sinápico con metanol en presencia de un catalizador ácido. La reacción típicamente implica la reflujo del ácido sinápico con metanol y un ácido fuerte como el ácido sulfúrico o el ácido clorhídrico. La reacción se monitorea hasta su finalización, y el producto se purifica mediante recristalización o cromatografía .
Métodos de Producción Industrial: En entornos industriales, la producción del éter metílico del ácido sinápico puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y aumentar el rendimiento. También se explora el uso de solventes y catalizadores ecológicos para hacer que el proceso sea más sostenible .
Tipos de Reacciones:
Oxidación: El éter metílico del ácido sinápico puede sufrir reacciones de oxidación para formar diversos derivados oxidados.
Reducción: Puede reducirse para formar alcoholes correspondientes.
Sustitución: Los grupos metoxi en el éter metílico del ácido sinápico pueden sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones ácidas o básicas
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Cinnamic Acid: Like sinapic acid methyl ether, cinnamic acid derivatives are known for their antioxidant properties.
Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant and anti-inflammatory effects.
Coumaric Acid: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: Sinapic acid methyl ether is unique due to its specific methoxy and hydroxy substitutions on the phenyl ring, which enhance its antioxidant capacity and make it more effective in certain applications compared to other similar compounds .
Propiedades
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298647 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20329-98-0, 90-50-6 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 128 °C | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)

